molecular formula C8H14O3 B1389433 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol CAS No. 933791-84-5

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

Cat. No. B1389433
CAS RN: 933791-84-5
M. Wt: 158.19 g/mol
InChI Key: GQXRFZKRWQOCST-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is a biochemical compound used for proteomics research . It has the molecular formula C8H14O3 and a molecular weight of 158.2 .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol can be achieved from 2,2-Dimethyl-1,3-dioxan-5-one by reducing with lithium aluminum hydride .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is represented by the formula C8H14O3 . The molecular weight of this compound is 158.2 .

Scientific Research Applications

Enantiopure Building Blocks

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol and its derivatives are utilized in the synthesis of enantiopure building blocks. These compounds are obtained through lipase-catalyzed kinetic resolution, highlighting their potential in asymmetric synthesis and applications in developing stereochemically complex molecules (Gruttadauria et al., 2006).

Photovoltaic Applications

In the field of renewable energy, particularly in photovoltaics, derivatives of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol are used in the synthesis of oligophenylenevinylenes. These compounds are important for developing efficient solar cells, showing their significance in advancing green energy technologies (Jørgensen & Krebs, 2005).

Catalysis and Chemical Synthesis

In catalysis and chemical synthesis, 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol derivatives play a crucial role. For instance, they are involved in heterogeneously catalyzed condensations of glycerol to cyclic acetals, contributing to the development of novel platform chemicals (Deutsch, Martin & Lieske, 2007).

Organocatalysis

The compound is also significant in the field of organocatalysis. It has been used in the organocatalytic asymmetric Michael addition to nitro alkenes, yielding polyfunctional nitro ketones. This showcases its utility in creating stereochemically enriched compounds for various applications (Enders & Chow, 2006).

Polymer Chemistry

In polymer chemistry, derivatives of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol are utilized in radical copolymerizations with compounds like acrylonitrile. This underlines their role in developing new polymeric materials with potential applications in various industries (Acosta, Mateo & Sastre, 1977).

Hydrogenation Reactions

The compound is also involved in hydrogenation reactions. For example, it is used in the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to produce specific alcohols, indicating its importance in fine chemical synthesis (Paczkowski & Hölderich, 1997).

Tetrahydropyrans Synthesis

It is also employed in the stereocontrolled synthesis of substituted tetrahydropyrans, demonstrating its role in the synthesis of complex cyclic structures (Petasis & Lu, 1996).

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is not clearly defined as it is a biochemical used for proteomics research .

Safety and Hazards

When handling 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-8(9)5-10-7(2,3)11-6-8/h4,9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXRFZKRWQOCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670632
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol

CAS RN

933791-84-5
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933791-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-2,2-dimethyl-1,3-dioxan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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